Thiazolidinones

Thiazolidinones are a class of heterocyclic organic compounds that contain a thiazolidine ring, which is characterized by a five-membered sulfur-containing ring fused to a pyrrole-like structure. These molecules possess diverse chemical properties and are widely utilized in pharmaceutical research due to their potential for targeting various biological pathways.

Thiazolidinones exhibit a range of pharmacological activities, including anti-inflammatory, antifungal, and antiviral effects. Their structural versatility allows them to bind with different enzymes and receptors, making them attractive for the development of novel therapeutics. The thiazolidine ring in these compounds is particularly interesting because it can participate in various types of hydrogen bonding and can undergo diverse chemical transformations.

In recent years, thiazolidinones have gained significant attention as potential drug candidates due to their promising biological activities and minimal toxicity profiles. Researchers often modify the substituents on the thiazolidine ring to optimize potency and selectivity. These compounds are also used in the synthesis of other heterocycles and as intermediates in organic chemistry, making them valuable tools for both academic research and industrial applications.

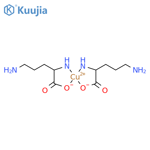

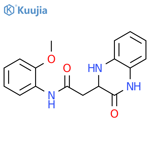

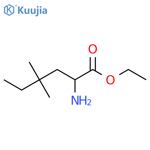

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

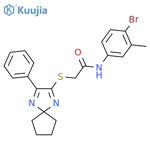

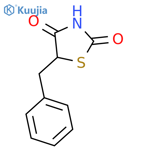

|

2,4-Thiazolidinedione, 5-(phenylmethylene)-, (Z)- | 74942-62-4 | C10H7NO2S |

|

2,4-Thiazolidinedione, 3-ethyl-5-methyl- | 89295-41-0 | C6H9NO2S |

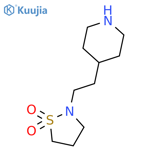

|

2-2-(piperidin-4-yl)ethyl-1lambda6,2-thiazolidine-1,1-dione | 89151-54-2 | C10H20N2O2S |

|

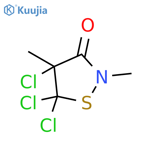

3-Isothiazolidinone, 4,5,5-trichloro-2,4-dimethyl- | 54414-90-3 | C5H6Cl3NOS |

|

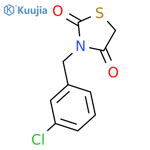

2,4-Thiazolidinedione, 3-[(3-chlorophenyl)methyl]- | 848606-44-0 | C10H8ClNO2S |

|

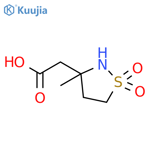

3-ISOTHIAZOLIDINEACETIC ACID, 3-METHYL-, 1,1-DIOXIDE | 881652-55-7 | C6H11NO4S |

|

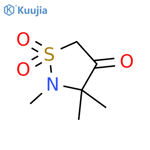

4-ISOTHIAZOLIDINONE, 2,3,3-TRIMETHYL-, 1,1-DIOXIDE | 58742-87-3 | C6H11NO3S |

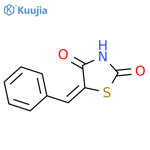

|

2,4-Thiazolidinedione, 5-(phenylmethyl)- | 33321-31-2 | C10H9NO2S |

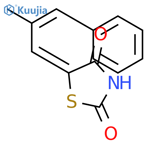

|

(5E)-5-(2E)-2-methyl-3-phenylprop-2-en-1-ylidene-1,3-thiazolidine-2,4-dione | 292172-22-6 | C13H11NO2S |

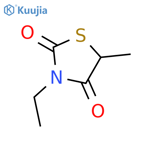

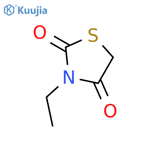

|

3-ethyl-1,3-thiazolidine-2,4-dione | 37868-77-2 | C5H7NO2S |

Littérature connexe

-

1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

Fournisseurs recommandés

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés

-

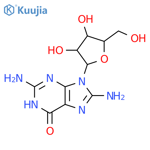

8-Aminoguanosine Cas No: 3868-32-4

8-Aminoguanosine Cas No: 3868-32-4 -

-

-

-